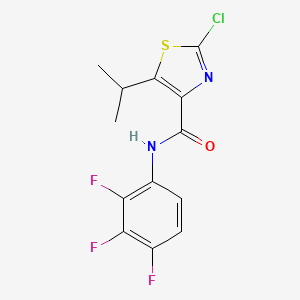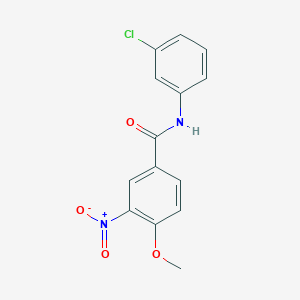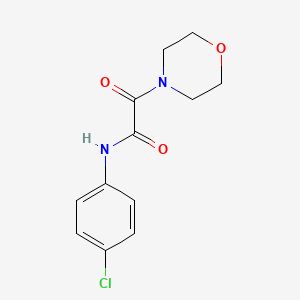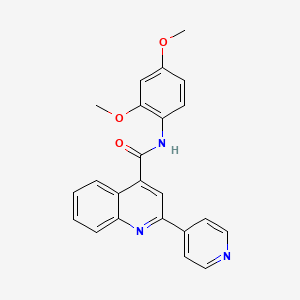
2-chloro-5-(propan-2-yl)-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name provides information about its substituents and functional groups. Let’s break it down:
2-Chloro: Indicates a chlorine atom at the 2-position of the thiazole ring.
5-(propan-2-yl): Refers to an isopropyl group (propan-2-yl) attached at the 5-position.
N-(2,3,4-trifluorophenyl): Indicates a trifluorophenyl group attached to the nitrogen atom.
1,3-thiazole-4-carboxamide: Describes the core structure, which consists of a thiazole ring with a carboxamide group (CONH₂) at the 4-position.
- This compound may have interesting pharmacological properties due to its unique combination of functional groups.
2-Chloro-5-(propan-2-yl)-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide: is a synthetic organic compound with a complex structure. It belongs to the class of thiazole derivatives.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and designing related derivatives.
Biology: Studying its interactions with biological targets (enzymes, receptors).
Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anticancer).
Industry: Developing agrochemicals or materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features (e.g., phenyl ring, thiazole).
Pathways: Further research is needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of halogen substitution, isopropyl group, and trifluorophenyl moiety sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C13H10ClF3N2OS |
|---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
2-chloro-5-propan-2-yl-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-5(2)11-10(19-13(14)21-11)12(20)18-7-4-3-6(15)8(16)9(7)17/h3-5H,1-2H3,(H,18,20) |
InChI Key |
CTFZNFXHQVDTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-(4-hydroxyphenyl){[(9-oxoacridin-10(9H)-yl)acetyl]amino}ethanoic acid](/img/structure/B11017980.png)

![4-methoxy-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide](/img/structure/B11018000.png)
![4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11018014.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11018024.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018037.png)

![5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione](/img/structure/B11018048.png)
![6-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11018049.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11018061.png)
![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B11018063.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018064.png)
